[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid
Overview
Description
[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid is a boronic acid derivative with the molecular formula C9H9BFNO3 and a molecular weight of 208.98 g/mol . This compound is characterized by the presence of a boronic acid group, a fluoro substituent, and a prop-2-enamido group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of various organic compounds.
Scientific Research Applications
[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid has several scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Medicinal Chemistry: The compound’s boronic acid group allows it to act as a protease inhibitor, making it a potential candidate for the development of therapeutic agents targeting protease enzymes.
Material Science: It can be used in the synthesis of functional materials, such as polymers and dendrimers, due to its ability to form stable boron-oxygen bonds.
Biological Research: The compound can be used as a probe in biological studies to investigate enzyme activity and protein-ligand interactions.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
The mode of action of [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid is likely to involve the formation of reversible covalent bonds with its targets, as is typical of boronic acids . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including the suzuki-miyaura coupling reaction , which is a type of carbon-carbon bond-forming reaction widely used in organic synthesis .
Pharmacokinetics
The molecular weight of the compound is 20898 , which suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound’s ability to form reversible covalent bonds with its targets suggests that it could potentially modulate the function of these targets, leading to changes at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids, as they can form boronate esters under alkaline conditions . Additionally, the presence of diols, which are common in biological systems, can lead to the formation of cyclic boronate esters, potentially affecting the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors. The compound interacts with enzymes such as serine proteases and glycosidases, forming stable complexes that inhibit their activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression profiles and metabolic fluxes within the cell. Additionally, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation. This compound can also bind to DNA and RNA, affecting transcription and translation processes. Furthermore, this compound can interact with transcription factors and other regulatory proteins, altering gene expression patterns. These interactions are mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods. This degradation can lead to a decrease in its inhibitory activity and changes in its interaction with cellular components. Long-term exposure to this compound has been associated with alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification pathways. Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Preparation Methods
The synthesis of [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and acryloyl chloride.
Amidation Reaction: 2-Fluoroaniline is reacted with acryloyl chloride in the presence of a base such as triethylamine to form 2-fluoro-5-(prop-2-enamido)aniline.
Borylation Reaction: The resulting 2-fluoro-5-(prop-2-enamido)aniline is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial production methods for this compound would likely involve optimization of these reaction conditions to achieve high yields and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or substituted alkene.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The prop-2-enamido group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Comparison with Similar Compounds
[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Lacks the fluoro and prop-2-enamido substituents, making it less specific in certain reactions.
4-Fluorophenylboronic Acid: Contains a fluoro substituent but lacks the prop-2-enamido group, resulting in different reactivity and applications.
2-Aminophenylboronic Acid: Contains an amino group instead of the prop-2-enamido group, which affects its binding properties and reactivity.
The presence of both the fluoro and prop-2-enamido groups in this compound provides unique reactivity and specificity, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
[2-fluoro-5-(prop-2-enoylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BFNO3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h2-5,14-15H,1H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJCZDBIRPOOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)C=C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801180310 | |
Record name | B-[2-Fluoro-5-[(1-oxo-2-propen-1-yl)amino]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801180310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
758697-67-5 | |
Record name | B-[2-Fluoro-5-[(1-oxo-2-propen-1-yl)amino]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=758697-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[2-Fluoro-5-[(1-oxo-2-propen-1-yl)amino]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801180310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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